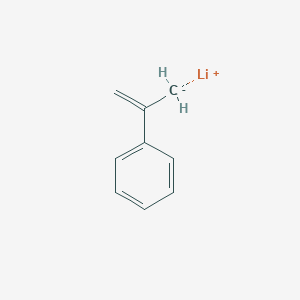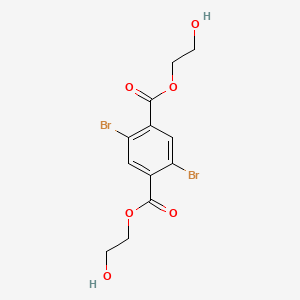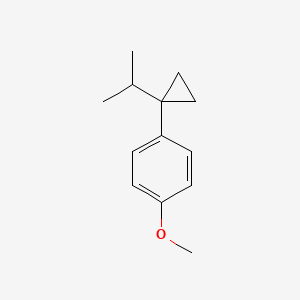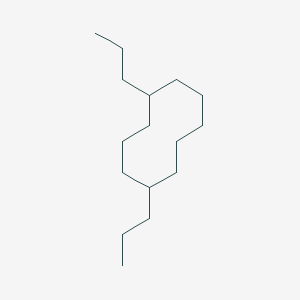
1,5-Dipropylcyclodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dipropylcyclodecane is a cycloalkane compound characterized by a ten-carbon ring with two propyl groups attached at the first and fifth carbon atoms. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dipropylcyclodecane typically involves the cyclization of linear alkanes or the functionalization of existing cycloalkanes. One common method is the cyclization of 1,5-dipropyl-1,5-decadiene using a suitable catalyst under high-pressure conditions. Another approach involves the hydrogenation of 1,5-dipropyl-1,5-decadiene in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation systems ensures efficient and high-yield production of the compound. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures of 10 to 50 atmospheres .
化学反应分析
Types of Reactions: 1,5-Dipropylcyclodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring, resulting in compounds like 1,5-dibromocyclodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cycloalkanes
科学研究应用
1,5-Dipropylcyclodecane has various applications in scientific research, including:
Chemistry: Used as a model compound for studying cycloalkane reactions and mechanisms.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a precursor in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Dipropylcyclodecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Additionally, its cycloalkane structure may enable it to interact with specific protein binding sites, influencing biochemical pathways .
相似化合物的比较
Cyclodecane: A ten-carbon cycloalkane without propyl substituents.
1,2-Dipropylcyclodecane: A cycloalkane with propyl groups attached at the first and second carbon atoms.
1,3-Dipropylcyclodecane: A cycloalkane with propyl groups attached at the first and third carbon atoms.
Uniqueness: 1,5-Dipropylcyclodecane is unique due to the specific positioning of its propyl groups, which can influence its chemical reactivity and physical properties. The spatial arrangement of the propyl groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions .
属性
CAS 编号 |
65269-85-4 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC 名称 |
1,5-dipropylcyclodecane |
InChI |
InChI=1S/C16H32/c1-3-9-15-11-6-5-7-12-16(10-4-2)14-8-13-15/h15-16H,3-14H2,1-2H3 |
InChI 键 |
ALDVPSIEKNOZLB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCCCCC(CCC1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)
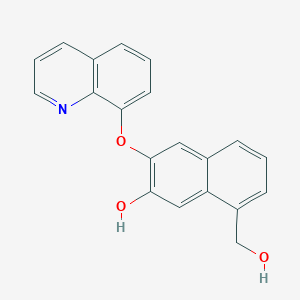
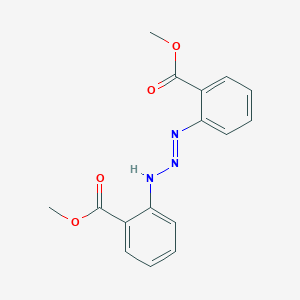
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
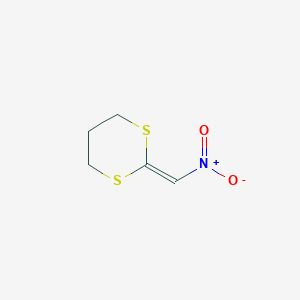
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
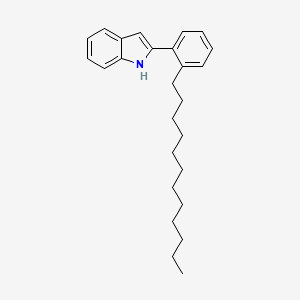
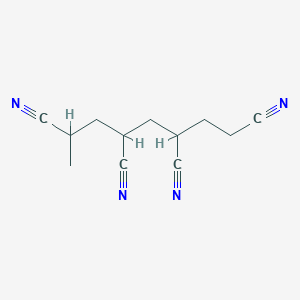
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
